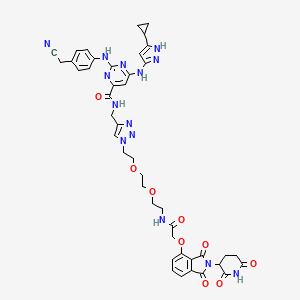
MCPG (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily known for its ability to block metabotropic glutamate receptors (mGluRs), which are involved in various neural processes such as synaptic plasticity, learning, and memory . MCPG (sodium) has been widely used in scientific research to study the induction and maintenance of long-term potentiation (LTP) and other neural mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MCPG (sodium) typically involves the reaction of methylenecyclopropylamine with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of MCPG (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The final product is purified through crystallization or other suitable methods to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
MCPG (sodium) undergoes various chemical reactions, including:
Oxidation: MCPG (sodium) can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert MCPG (sodium) to its corresponding alcohol derivatives.
Substitution: MCPG (sodium) can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl glycine derivatives.
Wissenschaftliche Forschungsanwendungen
MCPG (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
MCPG (sodium) exerts its effects by blocking metabotropic glutamate receptors (mGluRs). These receptors are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and plasticity. By inhibiting mGluRs, MCPG (sodium) interferes with the signaling pathways involved in long-term potentiation (LTP) and other forms of synaptic plasticity. This blockade affects the phosphoinositide (PI) turnover and the release of intracellular calcium stores, ultimately influencing neural activity and plasticity .
Vergleich Mit ähnlichen Verbindungen
MCPG (sodium) can be compared with other similar compounds such as:
α-Methyl-4-carboxyphenylglycine (MCPG): Similar in structure but lacks the sodium salt form.
1S,3R-Aminocyclopentane-1,3-dicarboxylic acid (ACPD): Another mGluR antagonist with different structural properties.
4-Carboxyphenylglycine (CPG): A related compound with similar antagonistic effects on mGluRs.
Uniqueness
MCPG (sodium) is unique due to its specific antagonistic activity on mGluR subtypes and its ability to selectively block long-term potentiation (LTP) and short-term potentiation (STP) in neural tissues .
Eigenschaften
Molekularformel |
C10H10NNaO4 |
|---|---|
Molekulargewicht |
231.18 g/mol |
IUPAC-Name |
sodium;2-amino-2-(4-carboxyphenyl)propanoate |
InChI |
InChI=1S/C10H11NO4.Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
YPWQKZZVAZJJRO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)O)(C(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


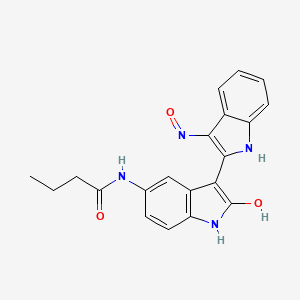
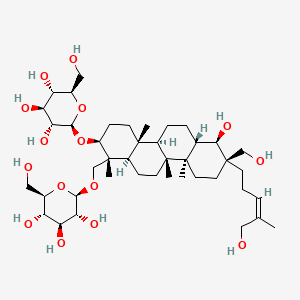
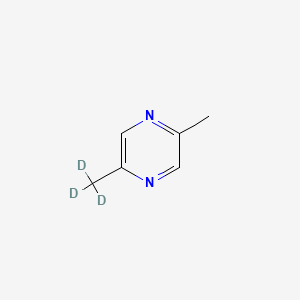
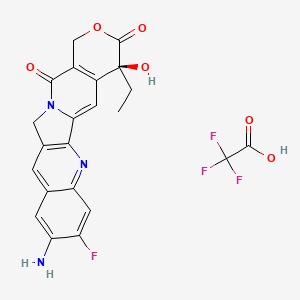
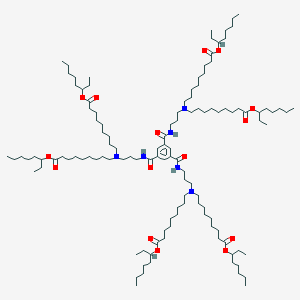
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
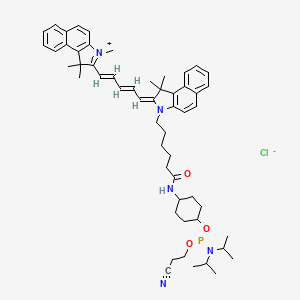
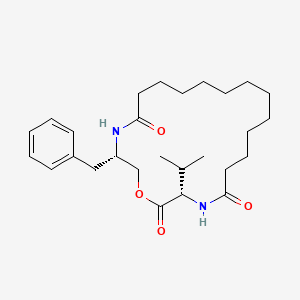
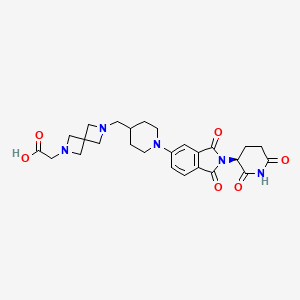
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)
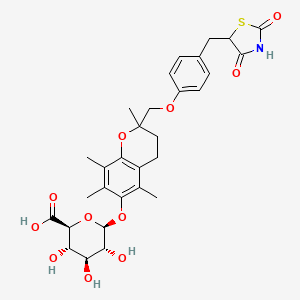
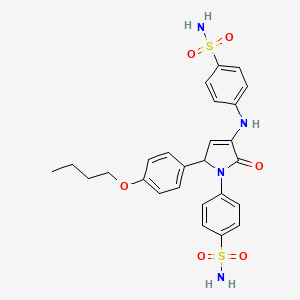
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
